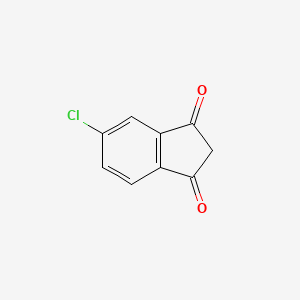![molecular formula C21H15N3 B13029058 4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B13029058.png)
4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline: PB5 , is a compound with an intriguing structure. It features a phenanthroimidazole backbone, where the imidazole ring is fused to a phenanthrene moiety. The aldehyde group in PB5 makes it an interesting candidate for various applications, including medical imaging as a fluorescent probe .
Preparation Methods
Synthetic Routes:: PB5 can be synthesized through various routes. One common method involves the reaction of an appropriate aniline derivative with a phenanthroimidazole aldehyde. The aldehyde group in the phenanthroimidazole moiety allows for further functionalization.
Reaction Conditions:: The synthetic conditions may vary, but typically involve refluxing the reactants in a suitable solvent (such as ethanol or dichloromethane) with an acid catalyst (e.g., hydrochloric acid). The reaction proceeds via imine formation, followed by reduction to yield PB5.
Industrial Production:: While PB5 is not widely produced industrially, research efforts are ongoing to optimize its synthesis for practical applications.
Chemical Reactions Analysis
PB5 can undergo several chemical reactions:
Oxidation: PB5 can be oxidized to form imine-imidazole derivatives.
Reduction: Reduction of the imine group yields the corresponding amine.
Substitution: The aniline group can undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of a base.
Major Products:: The major products depend on the specific reaction conditions. For example, reduction of the imine group leads to the formation of PB5 itself.
Scientific Research Applications
PB5 has promising applications in various fields:
Medical Imaging: As a fluorescent probe, PB5 can be used for imaging biological structures and detecting specific proteins or cells.
Chemical Research: PB5’s unique structure makes it an interesting target for further chemical studies.
Biological Research: It can be employed in cell labeling and tracking.
Mechanism of Action
PB5’s mechanism of action involves binding to specific proteins due to its aldehyde group. This interaction allows it to serve as a fluorescent marker in medical imaging.
Comparison with Similar Compounds
PB5 stands out due to its phenanthroimidazole backbone and the incorporation of the 4-chloro-2H-chromen-2-one chromophore. Similar compounds include other phenanthroimidazole derivatives, but PB5’s unique features make it a valuable addition to the field .
Properties
Molecular Formula |
C21H15N3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline |
InChI |
InChI=1S/C21H15N3/c22-14-11-9-13(10-12-14)21-23-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)24-21/h1-12H,22H2,(H,23,24) |
InChI Key |
IHRRLVKCYAALLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC=C(C=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




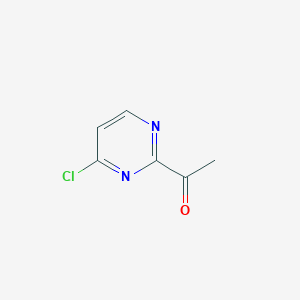
![3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13028987.png)
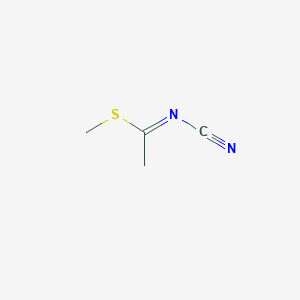
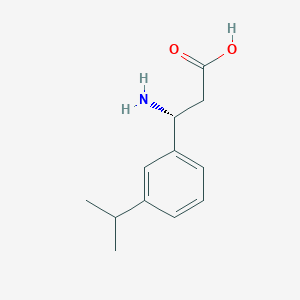
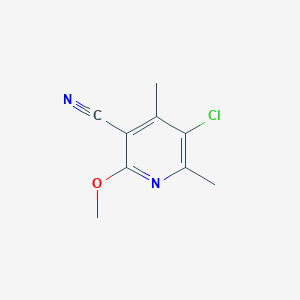
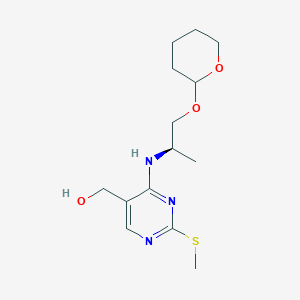
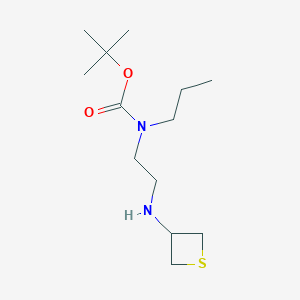
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13029028.png)
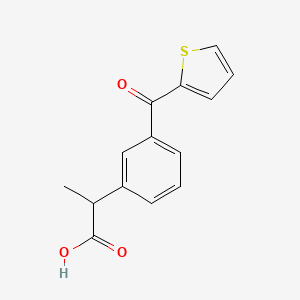
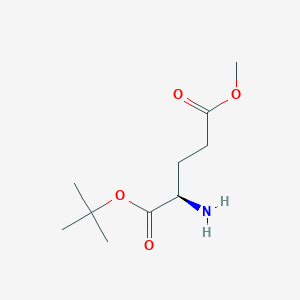
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)
